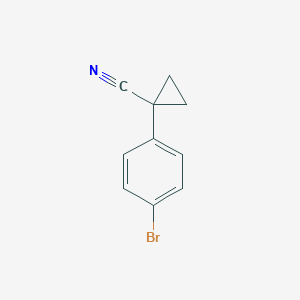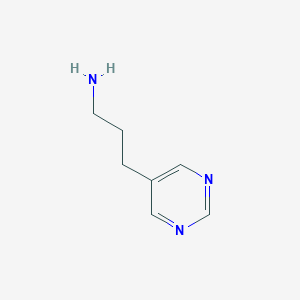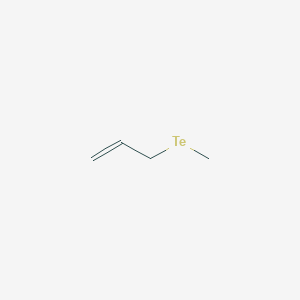
Methylallyltelluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylallyltelluride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of methylallyltelluride is not well understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in organic molecules. This results in the formation of new chemical bonds and the synthesis of organic compounds.
Effets Biochimiques Et Physiologiques
Methylallyltelluride has been shown to have antimicrobial and antifungal properties. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, the compound is highly toxic and can cause severe damage to the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methylallyltelluride as a reagent in organic synthesis is its versatility. It can be used in the synthesis of various organic compounds, and its reactions are generally high yielding. However, the compound is highly toxic and requires careful handling. It is also expensive, which may limit its use in large-scale synthesis.
Orientations Futures
There are several future directions for research on methylallyltelluride. One area of research is the development of new synthetic methods for the compound. Another area of research is the synthesis of new organotellurium compounds with potential applications in catalysis and medicinal chemistry. Additionally, research on the toxicity and environmental impact of methylallyltelluride is needed to ensure safe handling and disposal of the compound.
Méthodes De Synthèse
The synthesis of methylallyltelluride involves the reaction of allyl bromide with sodium telluride in anhydrous tetrahydrofuran (THF) at room temperature. The reaction yields methylallyltelluride as a colorless liquid with a pungent odor. The purity of the compound can be increased by distillation under reduced pressure.
Applications De Recherche Scientifique
Methylallyltelluride has been extensively used as a reagent in organic synthesis. It is a versatile reagent that can be used in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. It is also used in the synthesis of organotellurium compounds, which have potential applications in catalysis and medicinal chemistry.
Propriétés
Numéro CAS |
114438-52-7 |
|---|---|
Nom du produit |
Methylallyltelluride |
Formule moléculaire |
C4H8Te |
Poids moléculaire |
183.7 g/mol |
Nom IUPAC |
3-methyltellanylprop-1-ene |
InChI |
InChI=1S/C4H8Te/c1-3-4-5-2/h3H,1,4H2,2H3 |
Clé InChI |
BDYWBKZPUOSJSR-UHFFFAOYSA-N |
SMILES |
C[Te]CC=C |
SMILES canonique |
C[Te]CC=C |
Synonymes |
METHYLALLYLTELLURIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



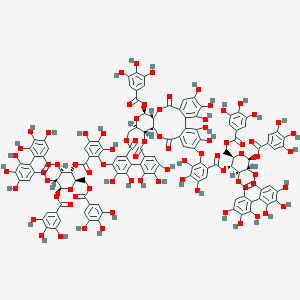

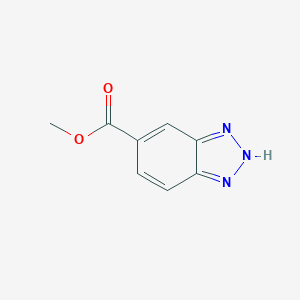
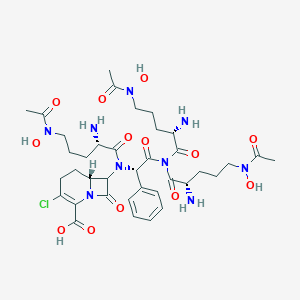
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
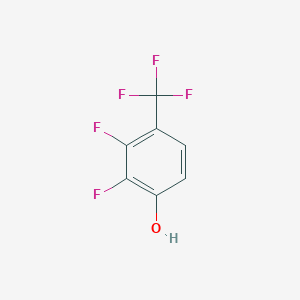

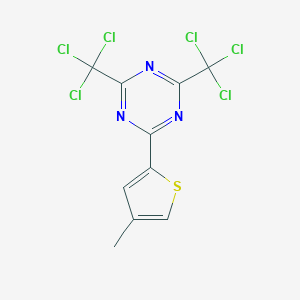
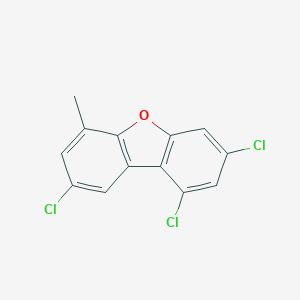
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
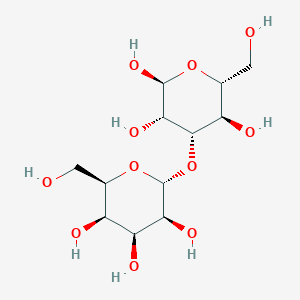
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
